1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine
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Overview
Description
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 4-methoxy-3-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: 1-(4-Hydroxy-3-methylphenyl)sulfonylpyrrolidine or 1-(4-Carboxy-3-methylphenyl)sulfonylpyrrolidine.
Reduction: 1-(4-Methoxy-3-methylphenyl)sulfanylpyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)sulfonylpyrrolidine
- 1-(4-Methylphenyl)sulfonylpyrrolidine
- 1-(4-Methoxy-3-chlorophenyl)sulfonylpyrrolidine
Uniqueness
1-(4-Methoxy-3-methylphenyl)sulfonylpyrrolidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-9-11(5-6-12(10)16-2)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTRQYVDDUCMCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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